

Application Note: Mass Spectrometry Analysis of Boc-Trp-Phe-OMe Derivatives

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Compound of Interest		
Compound Name:	Boc-trp-phe-ome	
Cat. No.:	B1595172	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids and peptides are fundamental intermediates in solid-phase peptide synthesis (SPPS), a cornerstone of peptide drug development and biomedical research.[1][2] The Boc group serves as a temporary protecting agent for the N-terminal amino group, preventing unwanted side reactions during peptide chain elongation.[1] Accurate characterization of these intermediates, such as Boc-Tryptophan-Phenylalanine-methyl ester (Boc-Trp-Phe-OMe), is critical to ensure the purity and identity of the final peptide product.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for this purpose. It provides precise molecular weight determination and detailed structural information through fragmentation analysis (MS/MS).[3] This application note provides a detailed protocol for the analysis of **Boc-Trp-Phe-OMe** using Electrospray Ionization (ESI) mass spectrometry and outlines its characteristic fragmentation patterns.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation used.



Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of the Boc-Trp-Phe-OMe derivative in a suitable organic solvent such as methanol (MeOH) or acetonitrile (ACN).
- Working Solution: Dilute the stock solution to a final concentration of 1-10 μg/mL using the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% Formic Acid) for direct infusion or LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is designed to achieve efficient separation of the peptide derivative from potential impurities.

- LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- Gradient Elution:



Time (min)	% Mobile Phase B	
0.0	10	
10.0	90	
12.0	90	
12.1	10	

| 15.0 | 10 |

Mass Spectrometry Protocol

- Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
 equipped with an ESI source.[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode:
 - Full Scan (MS1): Scan range of m/z 100-1000 to detect the precursor ion.
 - Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 466.2) and fragment it using Collision-Induced Dissociation (CID). Scan for product ions in a range of m/z 50-500.
- · Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Presentation and Expected Results Molecular Ion Identification



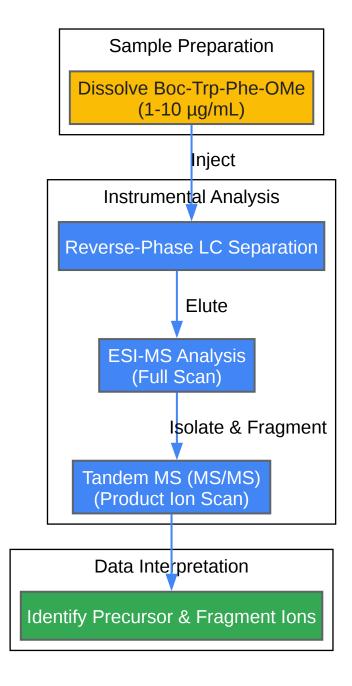
The primary goal of the MS1 scan is to identify the protonated molecular ion [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Compound	Formula	Molecular Weight (Da)	[M+H]+ (m/z)	[M+Na]+ (m/z)
Boc-Trp-Phe- OMe	C26H31N3O5	465.23	466.2	488.2[5]

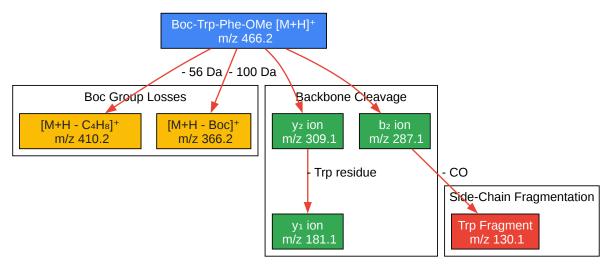
Visualizations Experimental Workflow

The overall process from sample preparation to data analysis follows a logical sequence.









Fragmentation of Boc-Trp-Phe-OMe [M+H]+ (m/z 466.2)

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